molecular formula C23H26FNO2 B10780196 (R,E)-1-(4-(2-fluorophenyl)-4-o-tolylbut-3-enyl)piperidine-3-carboxylic acid

(R,E)-1-(4-(2-fluorophenyl)-4-o-tolylbut-3-enyl)piperidine-3-carboxylic acid

Cat. No.: B10780196
M. Wt: 367.5 g/mol
InChI Key: XZCPNRFCLBNHOY-BAOGCXAUSA-N
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Description

CHEMBL1641613 is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . This compound is of significant interest in the field of drug discovery and development due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

The synthetic routes and reaction conditions for CHEMBL1641613 are not explicitly detailed in the available literature. general synthetic methods for similar bioactive compounds typically involve multi-step organic synthesis, including the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

CHEMBL1641613, like many bioactive molecules, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might convert an alcohol group to a ketone or carboxylic acid, while reduction might convert a ketone to an alcohol.

Scientific Research Applications

CHEMBL1641613 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a tool compound to study chemical reactions and mechanisms.

    Biology: It can be used to investigate biological pathways and processes, particularly those involving its molecular targets.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in various industrial processes, such as the synthesis of other bioactive molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CHEMBL1641613 involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

CHEMBL1641613 can be compared with other similar bioactive compounds in terms of its chemical structure, biological activity, and therapeutic potential. Some similar compounds include:

    CHEMBL1234567: This compound has a similar chemical structure but different biological activity.

    CHEMBL2345678: This compound has similar biological activity but a different chemical structure.

    CHEMBL3456789: This compound has both similar chemical structure and biological activity but different therapeutic potential.

The uniqueness of CHEMBL1641613 lies in its specific combination of chemical structure and biological activity, which makes it a valuable tool for scientific research and drug development.

Properties

Molecular Formula

C23H26FNO2

Molecular Weight

367.5 g/mol

IUPAC Name

(3R)-1-[(E)-4-(2-fluorophenyl)-4-(2-methylphenyl)but-3-enyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C23H26FNO2/c1-17-8-2-3-10-19(17)20(21-11-4-5-13-22(21)24)12-7-15-25-14-6-9-18(16-25)23(26)27/h2-5,8,10-13,18H,6-7,9,14-16H2,1H3,(H,26,27)/b20-12+/t18-/m1/s1

InChI Key

XZCPNRFCLBNHOY-BAOGCXAUSA-N

Isomeric SMILES

CC1=CC=CC=C1/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CC=C3F

Canonical SMILES

CC1=CC=CC=C1C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

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